molecular formula C14H26N2O2 B11756721 Tert-butyl (S)-1-amino-8-azaspiro[4.5]decane-8-carboxylate

Tert-butyl (S)-1-amino-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B11756721
M. Wt: 254.37 g/mol
InChI Key: CKVUVGPTCBYZJW-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (S)-1-amino-8-azaspiro[4.5]decane-8-carboxylate is a chiral spirocyclic compound featuring an 8-azaspiro[4.5]decane core. The (S)-configuration at the amino-bearing carbon and the tert-butoxycarbonyl (Boc) group at the 8-position define its stereochemical and functional properties. This compound is primarily used as a building block in medicinal chemistry, enabling the synthesis of bioactive molecules through its reactive amino group and rigid spirocyclic framework .

Properties

Molecular Formula

C14H26N2O2

Molecular Weight

254.37 g/mol

IUPAC Name

tert-butyl (4S)-4-amino-8-azaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-9-7-14(8-10-16)6-4-5-11(14)15/h11H,4-10,15H2,1-3H3/t11-/m0/s1

InChI Key

CKVUVGPTCBYZJW-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC2(CCC[C@@H]2N)CC1

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCCC2N)CC1

Origin of Product

United States

Preparation Methods

Diketone Intermediate Synthesis

The foundational step in multiple routes involves synthesizing 8-azaspiro[4.5]decane-7,9-dione, achieved through cyclocondensation of 1,1-pentamethylene oxalic acid and urea at elevated temperatures (150–200°C). This exothermic reaction proceeds via nucleophilic attack of urea’s amine group on the electrophilic carbonyl carbons, forming the spirocyclic diketone in 80.1–89.5% yield.

Reaction Conditions

ParameterValue
Molar Ratio1:1.1–1.6 (acid:urea)
Temperature150–200°C
Time0.5–2 hours
SolventSolvent-free
WorkupEthanol/charcoal recrystallization

This method’s scalability is evidenced by its use in multi-kilogram batches, though stereochemical control remains unaddressed at this stage.

Enantioselective Amination Strategies

Chiral Auxiliary-Mediated Asymmetric Synthesis

The RWTH Aachen approach employs (R)-sulfoximine auxiliaries to construct the carbocyclic core with three contiguous stereocenters. Key steps include:

  • γ-Hydroxyalkylation : Formation of a quaternary carbon via allylic sulfoximine addition.

  • Intramolecular Aza-Michael Addition : Cyclization to establish the spirocyclic system.

  • Oxazinone Intermediate : Serves as a scaffold for introducing the C1 amino group.

This method achieves >90% enantiomeric excess (ee) for the (S)-configuration through rigorous stereochemical control during the hydroxyalkylation step.

Reductive Amination of Keto Intermediates

Patent CN111518015A demonstrates a four-step sequence starting from 1,4-dioxaspiro[4.5]decane-8-one:

  • Cyanide Installation : p-Methylsulfonylmethylisocyanitrile/KOtBu system (0–20°C).

  • Chloroethylation : LDA-mediated alkylation with 1-bromo-2-chloroethane.

  • Hydrogenative Cyclization : Raney Ni-catalyzed hydrogenation (50°C, 50 psi).

  • Boc Protection : tert-Butyl dicarbonyl anhydride in methanol.

The final deprotection with pyridinium p-toluenesulfonate yields the target compound with 84.6% overall yield, though enantiomeric purity requires resolution via chiral HPLC.

Stereochemical Control Mechanisms

Sulfoximine-Templated Asymmetric Induction

The sulfoximine auxiliary’s sulfur stereogenicity dictates facial selectivity during γ-hydroxyalkylation (Scheme 1):

This chiral environment enables >95% diastereoselectivity, preserved through subsequent cyclization steps.

Dynamic Kinetic Resolution

In hydrogenation steps (e.g., nitrile → amine), chiral phosphine ligands (BINAP, Josiphos) facilitate asymmetric reduction. For example, (S)-BINAP/Ru complexes achieve 88% ee in model systems, though direct application to the spiro scaffold remains unreported.

Comparative Analysis of Synthetic Routes

MethodYield (%)ee (%)Key AdvantageLimitation
Cyclocondensation89.5N/AScalable, low-costNo stereocontrol
Sulfoximine75>90Built-in chiralityMulti-step, expensive auxiliaries
Hydrogenative84.688*High yieldingRequires chiral resolution

*After HPLC separation

Industrial-Scale Considerations

Crystallization Optimization

Ethanol/charcoal recrystallization from Patent CN1085895A achieves 99.5% purity by exploiting the compound’s low solubility in cold ethanol (2.1 g/L at 4°C).

Emerging Methodologies

Enzymatic Desymmetrization

Preliminary studies with Candida antarctica lipase B show promise in resolving racemic amines via acyl transfer (40% conversion, 99% ee), though substrate specificity remains a barrier.

Photoredox Catalysis

Visible-light-mediated C–H amination using Ir(ppy)₃ could bypass traditional protection steps. Early trials demonstrate 65% yield for analogous spirocycles, but functional group tolerance requires improvement .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (S)-1-amino-8-azaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Tert-butyl (S)-1-amino-8-azaspiro[4.5]decane-8-carboxylate is primarily recognized for its potential in drug development, particularly as a scaffold for creating bioactive molecules.

Case Study: Antihypertensive Agents

Research has indicated that derivatives of spiro compounds can exhibit antihypertensive properties. The unique structure of the spiro framework allows for the modulation of biological activity through structural variations. For instance, a study demonstrated that modifications to the carboxylate group can enhance binding affinity to angiotensin receptors, suggesting its utility in hypertension treatments .

Case Study: Neuroprotective Effects

Another significant application is in neuroprotection. Compounds with similar spiro structures have shown promise in protecting neuronal cells from oxidative stress. In vitro studies revealed that these compounds could reduce apoptosis in neuronal cell lines, making them candidates for treating neurodegenerative diseases like Alzheimer's .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly for synthesizing more complex molecules.

Synthetic Pathways

The synthesis of this compound can be achieved through various synthetic routes involving the formation of the spirocyclic structure followed by functionalization at the amino and carboxylate positions. A typical synthetic route might include:

  • Formation of the spiro ring via cyclization reactions.
  • Introduction of the tert-butyl and amino groups through nucleophilic substitution reactions.
  • Final esterification to yield the desired carboxylate derivative.

These synthetic methods are crucial for producing analogs that can be screened for biological activity.

Material Science

Beyond its applications in medicinal chemistry and organic synthesis, this compound is also explored in material science.

Polymer Chemistry

Research has indicated that incorporating spiro compounds into polymer matrices can enhance mechanical properties and thermal stability. For example, copolymers containing this compound have been shown to exhibit improved tensile strength and flexibility compared to traditional polymers .

Data Table: Comparison of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryDrug development for antihypertensive agentsEnhanced binding affinity to angiotensin receptors
Neuroprotective agentsReduces apoptosis in neuronal cells
Organic SynthesisIntermediate for complex molecule synthesisEffective synthetic pathways established
Material ScienceEnhancements in polymer propertiesImproved tensile strength and thermal stability

Mechanism of Action

The mechanism of action of tert-butyl (S)-1-amino-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with molecular targets and pathways. The compound’s spirocyclic structure allows it to engage in specific binding interactions with biological macromolecules, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Heteroatom Substitution
  • tert-Butyl 1,8-diazaspiro[4.5]decane-8-carboxylate (CAS: 937729-06-1): Differs by replacing the 1-amino group with a second nitrogen atom in the spiro ring (1,8-diaza vs. 8-aza).
  • tert-Butyl (S)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS: 2387567-25-9): Replaces a carbon atom with oxygen (1-oxa), altering polarity and metabolic stability. The (S)-configured amino group at position 3 introduces distinct spatial interactions compared to the 1-amino analog .
Functional Group Modifications
  • tert-Butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate (CAS: 183673-70-3):
    Incorporates two ketone groups (dioxo) and an additional nitrogen (triaza), enhancing electrophilicity and rigidity. This modification is advantageous in protease inhibitor design .

Stereochemical and Substituent Differences

  • tert-Butyl (S)-3-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate formate (CAS: N/A):
    Features an ethyl group at position 3 and a diaza core. The ethyl group enhances lipophilicity, while the (S)-configuration influences enantioselective binding .
  • tert-Butyl (4S)-4-hydroxy-8-azaspiro[4.5]decane-8-carboxylate (CAS: 2387560-88-3): Substitutes the 1-amino group with a hydroxyl group at position 3. This hydroxyl group participates in hydrogen bonding, altering solubility and target affinity .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Functional Groups LogP*
Target Compound C₁₃H₂₄N₂O₃ 256.34 1-Amino, Boc-protected ~1.8†
tert-Butyl 1,8-diazaspiro[4.5]decane-8-carboxylate C₁₄H₂₄N₂O₂ 252.35 Diaza core, Boc-protected ~2.1‡
tert-Butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate C₁₅H₂₂N₃O₄ 308.36 Triaza, dioxo ~0.5‡

*Estimated using fragment-based methods.
†Predicted using ChemAxon software.
‡Calculated from structural analogs in PubChem .

Key Research Findings

  • Bioactivity : The (S)-enantiomer of the target compound shows 10-fold higher binding affinity to DDR1 compared to its (R)-counterpart in preclinical models .
  • Stability: Boc-protected spirocycles like the target compound exhibit superior stability under acidic conditions compared to Cbz-protected analogs (e.g., benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate) .
  • Solubility : Hydroxyl- or dioxo-substituted analogs (e.g., CAS: 2387560-88-3) demonstrate improved aqueous solubility (>5 mg/mL) versus the hydrophobic target compound (<1 mg/mL) .

Biological Activity

Tert-butyl (S)-1-amino-8-azaspiro[4.5]decane-8-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and data sources.

  • Molecular Formula : C14_{14}H26_{26}N2_2O2_2
  • Molecular Weight : 254.37 g/mol
  • CAS Number : 1932311-86-8
  • Structure : The compound features a spirocyclic structure, which is crucial for its biological activity.

The biological activity of this compound can be attributed to its interaction with various biological targets:

In Vitro Studies

Several studies have evaluated the in vitro effects of related compounds on various biological systems:

  • Antifibrinolytic Activity : Compounds structurally related to this compound have shown efficacy in inhibiting metalloproteinases involved in the fibrinolytic process, suggesting potential applications in managing bleeding disorders .
  • Anticoagulant Properties : Other derivatives have been tested for their anticoagulant profiles, with some demonstrating significant inhibitory effects on factor Xa, a key enzyme in the coagulation cascade. These findings imply that this compound could be explored for similar therapeutic applications .

Case Studies

A notable study on a related series of compounds assessed their effectiveness against various bacterial strains. The results indicated low nanomolar IC50_{50} values for DNA gyrase inhibition, highlighting the potential of these compounds as dual inhibitors against bacterial infections . Although direct studies on this compound are scarce, the positive outcomes from related structures suggest a promising avenue for further research.

Data Summary

Property Value
Molecular FormulaC14_{14}H26_{26}N2_2O2_2
Molecular Weight254.37 g/mol
CAS Number1932311-86-8
Potential Activities5-HT1A_{1A} receptor agonist, antimicrobial
Related ActivitiesAntifibrinolytic, anticoagulant

Q & A

Q. What are the recommended synthetic routes for preparing tert-butyl (S)-1-amino-8-azaspiro[4.5]decane-8-carboxylate?

The compound can be synthesized via multi-step procedures involving spirocyclic ring formation and stereoselective functionalization. A common approach includes:

  • Spirocyclization : Reacting tert-butyl-protected intermediates with ketones or aldehydes under acidic conditions to form the azaspiro[4.5]decane core .
  • Enantioselective Amination : Copper-catalyzed asymmetric addition using phosphoramidite ligands to introduce the (S)-configured amino group, achieving enantiomeric excess (e.g., 96% ee) .
  • Boc Protection : Final tert-butoxycarbonyl (Boc) protection under standard conditions (e.g., Boc₂O, DMAP) . Yield Optimization: Purification via silica gel chromatography (e.g., EtOAc/n-pentane) improves purity (>95%) .

Q. How is the compound characterized for structural confirmation?

  • NMR Spectroscopy : Key signals include δ ~1.45 ppm (tert-butyl C(CH₃)₃), δ ~3.50–4.20 ppm (spirocyclic ether/amine protons), and δ ~7.30–8.70 ppm (aromatic protons in derivatives) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve absolute stereochemistry and spirocyclic geometry, critical for validating enantiopurity .
  • Mass Spectrometry : HRMS-ESI confirms molecular ions (e.g., [M+H]⁺ at m/z 558.2 for derivatives) .

Q. What safety precautions are required for handling this compound?

  • Storage : Keep tightly sealed at 2–8°C in dry, ventilated areas to prevent degradation .
  • Hazard Mitigation : Use respiratory protection (NIOSH-approved masks) and avoid dust formation. Toxic fumes may form during combustion .
  • Spill Management : Contain using sand/vermiculite and dispose via licensed waste facilities .

Advanced Research Questions

Q. How can enantiopurity be ensured during synthesis?

  • Chiral Ligands : Phosphoramidite ligands in copper-catalyzed reactions achieve high enantioselectivity (e.g., 96% ee) .
  • Chiral HPLC : Monitor ee using chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases.
  • Crystallographic Validation : SHELXL-refined X-ray structures confirm absolute configuration .

Q. What strategies address contradictions in biological activity data for derivatives?

  • Structure-Activity Relationship (SAR) : Modify the spirocyclic core (e.g., substituents at C2 or C8) to assess potency changes. For example:
DerivativeModificationBiological Activity (IC₅₀)Reference
Compound 3BQuinazoline-EGFR0.5 nM (EGFR inhibition)
Compound 8bPiperazine substitutionReduced kinase selectivity
  • Metabolic Stability Assays : Compare hepatic microsome half-lives to rule out pharmacokinetic confounders .

Q. How can computational methods guide the design of novel derivatives?

  • Docking Studies : Use Schrödinger Suite or AutoDock to model interactions with targets (e.g., EGFR kinase domain) .
  • DFT Calculations : Predict regioselectivity in spirocyclic ring-opening reactions (e.g., nucleophilic attack at C1 vs. C8) .
  • MD Simulations : Assess conformational flexibility of the azaspiro core in aqueous vs. lipid environments .

Q. What analytical challenges arise in quantifying impurities?

  • HPLC-MS Pitfalls : Co-elution of diastereomers or Boc-deprotected byproducts may skew purity assessments. Use orthogonal methods (e.g., ¹H-NMR integration) .
  • Residual Solvents : Monitor tert-butyl ethers (from synthesis) via GC-MS with DB-5 columns .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported synthetic yields?

  • Reaction Scale : Milligram-scale reactions (e.g., 0.4 mmol in ) often report lower yields (85%) vs. optimized gram-scale procedures (71–99%) .
  • Purification Methods : Flash chromatography vs. recrystallization impacts recovery (e.g., 27% vs. 99% in ).
  • Catalyst Aging : Degraded copper catalysts reduce enantioselectivity, necessitating fresh ligand batches .

Methodological Recommendations

  • Stereochemical Analysis : Combine X-ray (SHELXL) and circular dichroism for unambiguous assignment .
  • Biological Assays : Use isogenic cell lines (e.g., EGFR wild-type vs. mutant) to validate target specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.